molecular formula C10H10N4O2 B13533578 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine

1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine

Cat. No.: B13533578
M. Wt: 218.21 g/mol
InChI Key: KGRBBLWENKKVNQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The compound can form various fused ring systems through cyclization reactions.

Common Reagents and Conditions:

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired fused ring system.

Major Products Formed:

    Reduction: 1-Methyl-3-(3-aminophenyl)-1h-pyrazol-5-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    1-Methyl-3-(3-nitrophenyl)urea: Another nitro-substituted compound with different functional groups.

    1-Methyl-4-nitropyrazole: A similar pyrazole derivative with a nitro group at a different position.

    1-Methyl-3,4-dinitropyrazole: A more heavily nitrated pyrazole derivative.

Uniqueness: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-methyl-5-(3-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,11H2,1H3

InChI Key

KGRBBLWENKKVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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